Azane;hydrobromide

Vue d'ensemble

Description

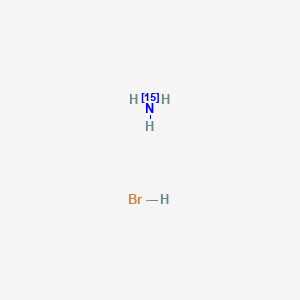

Azane, also known as ammonia, is the simplest form of a class of compounds known as azanes . Azanes are acyclic, saturated hydronitrogens, which means they consist only of hydrogen and nitrogen atoms and all bonds are single bonds . Azane;hydrobromide has a molecular formula of H4Br15N .

Synthesis Analysis

Azanes can be synthesized through the oxidation of tertiary amines by reagents such as hydrogen peroxide . The expected product of this reaction is an azane oxide .

Molecular Structure Analysis

Azanes have a general chemical formula of NnHn+2 . Each nitrogen atom has three bonds (either N-H or N-N bonds), and each hydrogen atom is joined to a nitrogen atom (H-N bonds) . The number of nitrogen atoms is used to define the size of the azane .

Chemical Reactions Analysis

Azanes are reactive and have significant biological activity . They can be viewed as a more biologically active or reactive portion (functional groups) of the molecule .

Physical And Chemical Properties Analysis

Azanes are pnictogen hydrides, consisting only of hydrogen and nitrogen atoms with all bonds being single bonds . The molecular weight of this compound is 98.936 Da .

Applications De Recherche Scientifique

Crystal Structure Analysis : The crystal structure of 3-azabicyclo[3.3.1] nonane hydrobromide, a compound related to Azane;hydrobromide, was determined using X-ray diffraction, revealing a chair-chair conformation influenced by steric repulsion between hydrogen atoms (Dobler & Dunitz, 1964).

Synthesis and Applications in Medicinal Chemistry : Azabicyclo compounds, such as 1-azabicyclo[1.1.0]butane, synthesized from compounds including this compound, are used in creating azetidine derivatives, which are significant in the synthesis of antibiotics like L-084 (Hayashi et al., 1999).

Polymer Science and Nanotechnology : The oxidative polymerization of aniline, in which this compound can play a role, leads to the creation of azanes. These are polymers containing a N-N backbone, forming microspherical structures with potential applications in nanoscience (Venancio et al., 2006).

Chemical Mechanisms in Synthesis : The synthesis of 1-azabicyclo[1.1.0]butane from 2,3-dibromopropylamine hydrobromide is an example of a reaction pathway involving this compound, illustrating important mechanistic aspects in the creation of strained molecules with potential chemical applications (Hayashi et al., 2004).

Development of Bioinks : Azane derivatives have been explored in the development of bioinks for 3D bioprinting, leveraging the biocompatible and chemical properties of azide and alkyne modified cellulose derivatives (Mohamed et al., 2020).

Pharmaceutical Research : Azepane-based compounds, structurally related to this compound, have shown a wide range of pharmacological properties and are used in developing therapeutic agents for various diseases, showcasing the significance of this chemical class in drug discovery (Zha et al., 2019).

Mécanisme D'action

Target of Action

Azane, also known as ammonia, is a simple inorganic compound consisting of one nitrogen atom and three hydrogen atoms Azanes, in general, are known to be reactive and have significant biological activity .

Mode of Action

Azanes are known to be biologically active and reactive . They can interact with various biological molecules, potentially influencing numerous biochemical processes.

Biochemical Pathways

Azanes, being reactive, can potentially interact with various biochemical pathways, influencing their function and downstream effects .

Result of Action

Given the reactivity of azanes, they can potentially influence a variety of molecular and cellular processes .

Orientations Futures

Propriétés

IUPAC Name |

azane;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH3].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746089 | |

| Record name | azane;hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39466-31-4 | |

| Record name | azane;hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)

![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)

![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)

![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)